

Application Notes and Protocols for In Vivo Imaging of Imeglimin Hydrochloride

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Compound of Interest

Compound Name: *Imeglimin hydrochloride*

Cat. No.: *B608073*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vivo imaging techniques that can be utilized in preclinical studies of **Imeglimin hydrochloride**, a novel therapeutic agent for type 2 diabetes. The protocols outlined below are designed to assess the drug's key mechanisms of action, including its effects on pancreatic β -cell mass and mitochondrial function.

Introduction to Imeglimin and the Role of In Vivo Imaging

Imeglimin is the first in a new class of oral antidiabetic drugs that has been shown to improve glycemic control by enhancing insulin secretion and improving insulin sensitivity.^{[1][2]} Its mechanism of action is linked to the correction of mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.^{[1][3]} In vivo imaging techniques are crucial for non-invasively monitoring the structural and functional changes in relevant tissues and organelles in response to Imeglimin treatment, providing valuable insights into its therapeutic effects and underlying mechanisms.

Key In Vivo Imaging Applications for Imeglimin Studies

Non-invasive Assessment of Pancreatic β -Cell Mass using SPECT/CT

Application: Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) with radiolabeled exendin-4 analogs allows for the longitudinal and quantitative assessment of pancreatic β -cell mass (BCM) in vivo. This is critical for evaluating the potential of Imeglimin to preserve or restore β -cell mass, a key aspect of its therapeutic potential.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Radiotracer: ^{111}In -exendin-4, which binds with high affinity to the glucagon-like peptide-1 receptor (GLP-1R) expressed on pancreatic β -cells.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Model: Diabetic mouse models, such as db/db mice, are suitable for these studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Data Summary:

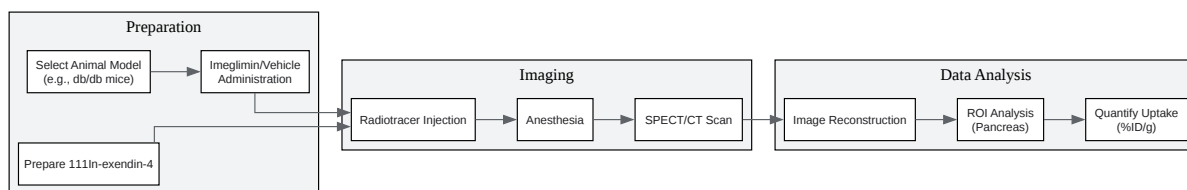
Parameter	Control Group (db/db mice)	Imeglimin-treated Group (db/db mice)	Reference
Pancreatic Uptake of ^{111}In -exendin-4 (%ID/g) at 10 weeks	Significantly decreased from baseline	Maintained from baseline, significantly higher than control	[4] [6]
β -cell mass (mg) at 10 weeks	1.2 ± 0.2	2.1 ± 0.3	[4]
Ratio of apoptotic β -cells (TUNEL-positive)	Increased	Significantly lower than control	[4]

Experimental Protocol: ^{111}In -exendin-4 SPECT/CT Imaging

- Animal Model: Use male db/db mice (e.g., C57BL/KsJ-db/db) and age-matched non-diabetic controls. House animals under standard laboratory conditions.
- Imeglimin Administration: Administer **Imeglimin hydrochloride** (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle to the respective groups for the desired study duration (e.g., 5 weeks).[\[4\]](#)

- Radiotracer Preparation: Prepare ^{111}In -labeled exendin-4 as previously described in the literature.
- Radiotracer Injection: Inject mice intravenously with approximately 3.7 MBq of ^{111}In -exendin-4.
- SPECT/CT Imaging:
 - Anesthetize mice (e.g., using isoflurane) at a specified time point post-injection (e.g., 24 hours).
 - Perform SPECT/CT imaging using a dedicated small-animal scanner.
 - Acquire SPECT data followed by a CT scan for anatomical co-registration.
- Image Analysis:
 - Reconstruct SPECT and CT images.
 - Draw regions of interest (ROIs) around the pancreas on the co-registered images.
 - Quantify the radioactivity in the pancreatic ROIs and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Logical Workflow for SPECT/CT Imaging Study



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Caption: Workflow for SPECT/CT imaging to assess β -cell mass.

Visualization of Mitochondrial Morphology using Transmission Electron Microscopy (TEM)

Application: Transmission Electron Microscopy (TEM) provides high-resolution images of subcellular structures, enabling the detailed morphological assessment of mitochondria in pancreatic β -cells. This is crucial for investigating Imeglimin's effect on mitochondrial integrity, as dysfunctional mitochondria in diabetic models often exhibit swelling and disorganized cristae.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Experimental Model: Pancreatic tissue from diabetic mouse models (e.g., db/db or KK-Ay mice).[\[5\]](#)[\[7\]](#)

Quantitative Data Summary:

Parameter	Control Group (db/db mice at 10 weeks)	Imeglimin-treated Group (db/db mice at 10 weeks)	Reference
Ratio of abnormal mitochondria per β -cell	Significantly higher than pre-diabetic state	Significantly lower than control, similar to pre-diabetic state	[1] [5]
Mitochondrial Morphology	Swollen with disarrayed cristae	Preserved cristae structure and outer membrane	[4] [7]

Experimental Protocol: Transmission Electron Microscopy of Pancreatic Islets

- Tissue Collection: Euthanize mice and perfuse with a fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer).
- Tissue Processing:
 - Excise the pancreas and cut it into small pieces (approx. 1 mm³).

- Post-fix the tissue in osmium tetroxide.
- Dehydrate the samples through a graded series of ethanol concentrations.
- Embed the tissue in epoxy resin.
- Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
- Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
- Imaging: Examine the sections using a transmission electron microscope and capture images of pancreatic β -cells, focusing on mitochondrial morphology.
- Analysis: Quantify the number and morphology of mitochondria. Assess for signs of damage such as swelling, loss of cristae, and membrane rupture.

Assessment of Mitochondrial Function with Fluorescence Microscopy

Application: In vivo or ex vivo fluorescence microscopy using potential-dependent dyes can be used to assess mitochondrial membrane potential ($\Delta\Psi_m$), a key indicator of mitochondrial function. Imeglimin has been shown to restore mitochondrial membrane potential in islets from diabetic mice.[\[1\]](#)[\[5\]](#)

Fluorescent Probes:

- TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials.
- MitoTracker Green FM: A green fluorescent dye that stains mitochondria regardless of their membrane potential, useful for co-localization and quantifying mitochondrial mass.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Model: Isolated pancreatic islets from diabetic mouse models. While challenging, intravital microscopy of the pancreas in live animals can also be adapted for these studies.

Quantitative Data Summary (Ex Vivo Islets):

Condition	Relative TMRM Fluorescence Intensity	Reference
Islets from db/db mice (vehicle)	Decreased	[5]
Islets from db/db mice (Imeglimin-treated)	Restored to levels of non-diabetic mice	[5]
Islets in high glucose (33.0 mM)	Significantly decreased	[1]
Islets in high glucose + Imeglimin	Partially restored	[1]

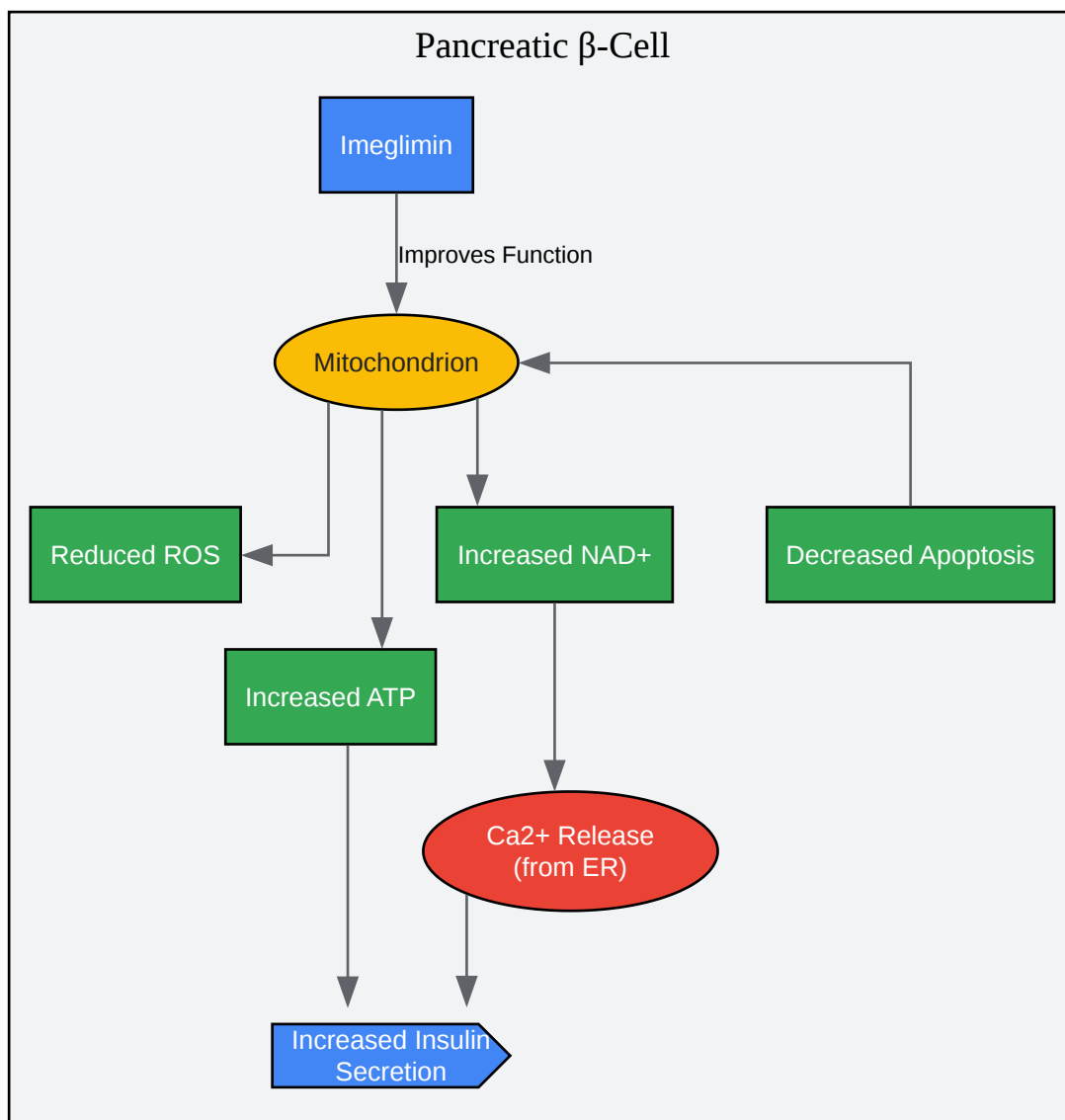
Experimental Protocol: Ex Vivo Imaging of Mitochondrial Membrane Potential in Pancreatic Islets

- Islet Isolation: Isolate pancreatic islets from Imeglimin-treated and control mice using collagenase digestion.
- Staining:
 - Incubate isolated islets with TMRM (e.g., 50-100 nM) and optionally with MitoTracker Green FM (e.g., 100-200 nM) in a suitable buffer at 37°C.
- Imaging:
 - Transfer the stained islets to a glass-bottom dish for imaging.
 - Use a confocal or fluorescence microscope to capture images.
 - Excite TMRM at ~543 nm and collect emission at ~570 nm.
 - Excite MitoTracker Green FM at ~490 nm and collect emission at ~516 nm.
- Analysis:
 - Quantify the fluorescence intensity of TMRM within the mitochondria (identified by MitoTracker Green or morphology).

- Normalize the TMRM signal to the mitochondrial area or to the MitoTracker Green signal to account for differences in mitochondrial mass.

Signaling Pathways and Experimental Workflows

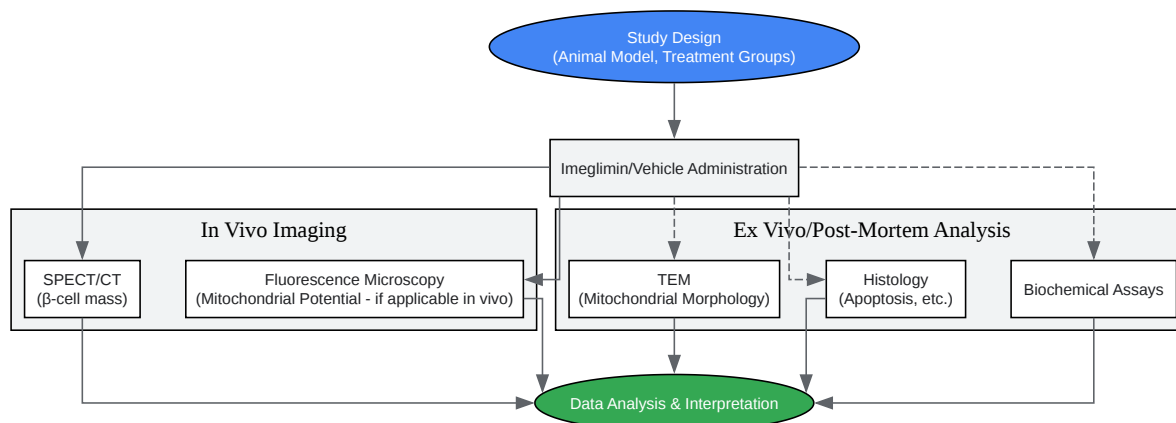
Imeglimin's Mechanism of Action in Pancreatic β -Cells



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Caption: Imeglimin's action on β -cell mitochondria.

General Experimental Workflow for Preclinical Imeglimin Studies



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Caption: A general workflow for preclinical Imeglimin studies.

Conclusion

The in vivo imaging techniques described in these application notes provide powerful tools for elucidating the therapeutic effects of **Imeglimin hydrochloride**. By non-invasively assessing changes in pancreatic β -cell mass and mitochondrial function, researchers can gain a deeper understanding of the drug's mechanism of action and its potential for long-term efficacy in the treatment of type 2 diabetes. The provided protocols and workflows offer a framework for designing and executing robust preclinical imaging studies.

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